molecular formula C24H18ClFN2O4S B2567336 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866729-71-7

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2567336
CAS No.: 866729-71-7
M. Wt: 484.93
InChI Key: GQESQHPUASHRJX-UHFFFAOYSA-N
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Description

This compound is a quinoline-based acetamide derivative featuring a 4-fluorobenzenesulfonyl group at position 3, a chloro substituent at position 6, and an N-(2-methylphenyl)acetamide moiety. Its structural framework suggests relevance in medicinal chemistry, particularly in targeting enzymes or receptors influenced by sulfonamide and chloro-substituted aromatic systems.

Properties

IUPAC Name

2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O4S/c1-15-4-2-3-5-20(15)27-23(29)14-28-13-22(24(30)19-12-16(25)6-11-21(19)28)33(31,32)18-9-7-17(26)8-10-18/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQESQHPUASHRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the chloro and fluorobenzenesulfonyl groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate chlorinating and sulfonylating agents.

    Acetamide formation: The final step involves the acylation of the quinoline derivative with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluorobenzenesulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfering with DNA or RNA synthesis: Inhibiting the replication of microorganisms or cancer cells.

    Disrupting cellular membranes: Leading to cell death in targeted cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of quinoline-acetamide derivatives with modifications at the quinoline core, sulfonyl group, and acetamide side chain. Below is a comparative analysis with key analogs:

Position 6 Substitution: Chloro vs. Fluoro

  • Target Compound : 6-Chloro substituent (C24H18ClFN2O4S) .
  • Analog: 2-[6-Fluoro-3-(4-Fluorobenzenesulfonyl)-4-Oxo-1,4-Dihydroquinolin-1-yl]-N-(2-Methylphenyl)Acetamide (C24H18F2N2O4S) . The larger atomic radius of Cl may increase steric hindrance, affecting binding pocket interactions. Fluorine’s higher electronegativity could improve metabolic stability due to stronger C–F bonds .

Acetamide N-Substituent: 2-Methylphenyl vs. 3-Methylphenyl

  • Target Compound : N-(2-Methylphenyl) group .
  • Analog: 2-[6-Chloro-3-(4-Fluorobenzenesulfonyl)-4-Oxo-1,4-Dihydroquinolin-1-yl]-N-(3-Methylphenyl)Acetamide (C24H18ClFN2O4S) . Impact: The 2-methylphenyl group introduces ortho-substitution, which may hinder rotational freedom and reduce solubility compared to the 3-methylphenyl analog. Meta-substitution (3-methyl) offers better steric accessibility for target engagement .

Sulfonyl Group Modification: 4-Fluorobenzenesulfonyl vs. Benzenesulfonyl

  • Target Compound : 4-Fluorobenzenesulfonyl group .
  • Analog: 2-[3-(Benzenesulfonyl)-6-Ethyl-4-Oxo-1,4-Dihydroquinolin-1-yl]-N-(4-Chlorophenyl)Acetamide (C25H22ClN2O4S) . The absence of fluorine in the analog reduces polarity, which may increase lipophilicity and membrane permeability .

Core Heterocycle Variations: Quinoline vs. Naphthyridine

  • Target Compound: Quinoline core .
  • Analog: Goxalapladib (C40H39F5N4O3), a 1,8-naphthyridine derivative with trifluoromethyl and difluorophenyl groups . However, increased molecular weight (718.80 g/mol vs. ~481.93 g/mol for the target compound) may reduce bioavailability .

Physicochemical Properties

Property Target Compound 6-Fluoro Analog Benzenesulfonyl Analog
Molecular Formula C24H18ClFN2O4S C24H18F2N2O4S C25H22ClN2O4S
Molecular Weight (g/mol) 481.93 468.47 488.97
Key Substituents 6-Cl, 4-F-SO2, 2-MePh 6-F, 4-F-SO2, 2-MePh 6-Et, SO2, 4-ClPh
LogP (Estimated) ~3.5 ~3.2 ~4.1

Biological Activity

The compound 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a synthetic organic molecule belonging to the class of quinoline derivatives. Its unique structure, characterized by a quinoline core and various functional groups, suggests significant potential in medicinal chemistry, particularly for its antibacterial and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H18ClFN2O4SC_{24}H_{18}ClFN_2O_4S, with a molecular weight of approximately 484.93 g/mol. The presence of chloro and fluorine substituents enhances its biological activity and solubility, making it a candidate for drug development.

PropertyValue
Molecular FormulaC24H18ClFN2O4S
Molecular Weight484.93 g/mol
CAS Number895652-65-0
Chemical StructureChemical Structure

Preliminary studies indicate that the compound exhibits antibacterial properties , likely through interactions with specific enzymes or receptors involved in bacterial cell wall synthesis. Interaction studies suggest that it may effectively bind to penicillin-binding proteins (PBPs), which are crucial for maintaining bacterial cell wall integrity. The chloro group is believed to enhance the binding affinity of the compound to these target sites, thereby increasing its efficacy against certain bacterial strains.

Biological Activity

Research has shown that compounds similar to This compound exhibit a range of biological activities:

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of the compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an antibacterial agent.

Study 2: Molecular Docking Analysis

Molecular docking studies have been performed to predict the binding interactions between the compound and target enzymes involved in bacterial metabolism. These analyses revealed favorable binding energies, supporting the hypothesis that structural modifications could enhance biological activity further.

Study 3: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has shown that modifications to the quinoline core can significantly impact biological efficacy. For instance, varying substituents on the phenyl rings can alter solubility and receptor affinity, guiding future synthetic efforts towards more potent derivatives .

Q & A

Q. What are the optimal synthetic routes for 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of structurally similar quinoline-derived acetamides often involves multi-step protocols. For example, coupling reactions between sulfonyl chloride intermediates and substituted quinolines under anhydrous conditions (e.g., dichloromethane with triethylamine as a base) are common . To optimize yields:

  • Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent to enhance amide bond formation efficiency.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify incomplete steps .
  • Purify intermediates via column chromatography with gradients of ethyl acetate/hexane to remove unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns, such as the presence of fluorobenzenesulfonyl and methylphenyl groups. Aromatic proton signals in the 7.0–8.5 ppm range and sulfonyl-linked carbons near 110–120 ppm are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z) to confirm purity .
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry and hydrogen-bonding interactions, as demonstrated for analogous acetamides .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies by exposing the compound to elevated temperatures (40°C), humidity (75% RH), and light (UV/visible).
  • Analyze degradation products using LC-MS to identify hydrolytic or oxidative byproducts (e.g., cleavage of the sulfonyl group or acetamide bond) .
  • Store the compound in argon-purged, amber vials at –20°C to minimize decomposition .

Advanced Research Questions

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in pharmacological studies?

Methodological Answer:

  • Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein binding partners .
  • Cellular Assays : Perform dose-response curves in relevant cell lines (e.g., cancer models) to measure IC50_{50} values. Pair with RNA sequencing to identify downstream pathways .
  • In Silico Docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with predicted targets (e.g., kinases or GPCRs), leveraging PubChem-derived 3D structures .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Cross-Validation : Replicate assays in orthogonal models (e.g., primary cells vs. immortalized lines) to rule out cell-specific artifacts .
  • Metabolic Profiling : Use hepatic microsome assays to assess if metabolic instability (e.g., cytochrome P450-mediated degradation) reduces efficacy in certain models .
  • Data Normalization : Apply Z-score normalization to account for batch effects or variability in assay conditions (e.g., serum concentration differences) .

Q. What computational approaches are suitable for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Methodological Answer:

  • Physicochemical Modeling : Calculate logP (octanol-water partition coefficient) and pKa using software like ChemAxon to predict membrane permeability .
  • Toxicity Prediction : Use ProTox-II or ADMETlab 2.0 to estimate hepatotoxicity and cardiotoxicity risks based on structural alerts (e.g., sulfonyl groups) .
  • Metabolite Simulation : Employ GLORYx or MetaTrans to predict phase I/II metabolites and prioritize analytical standards for synthesis .

Q. How can researchers mitigate interference from impurities during biological assays?

Methodological Answer:

  • HPLC-PDA Purification : Isolate the compound to >95% purity, confirmed by diode-array detection (220–400 nm) .
  • Counter-Screening : Test impurities (e.g., unreacted 4-fluorobenzenesulfonyl chloride) in parallel to exclude off-target effects .
  • Lyophilization : Remove volatile contaminants by freeze-drying aqueous solutions under vacuum .

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